9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of purine derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a 3-methylphenylmethyl group attached to a purine-pyrimidine fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the cyclohexyl, methyl, and 3-methylphenylmethyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific reagents to achieve the desired substitutions and couplings.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the purification process would need to be streamlined to ensure the compound’s purity and quality for its intended applications.
Chemical Reactions Analysis
Types of Reactions
9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may have therapeutic potential, particularly in areas such as cancer treatment or antimicrobial therapy.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
9-cyclohexyl-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: A structurally similar compound with a phenylpropyl group instead of a 3-methylphenylmethyl group.
1-cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine: Another compound with a cyclohexyl group and a 4-methylphenyl group, but with an indole ring system.
Uniqueness
The uniqueness of 9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of substituents and the purine-pyrimidine fused ring system. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-16-8-6-9-17(14-16)15-28-21(29)19-20(25(2)23(28)30)24-22-26(12-7-13-27(19)22)18-10-4-3-5-11-18/h6,8-9,14,18H,3-5,7,10-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSRFQQBKMRLPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5CCCCC5)N(C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.